molecular formula C28H22FN3O3S B7731047 (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No.: B7731047
M. Wt: 499.6 g/mol
InChI Key: QLEKJAXDKZSTAJ-LPYMAVHISA-N
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Description

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that includes a benzyloxy group, a methoxyphenyl group, a cyano group, and a thiazolyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzyloxy group: This can be achieved by reacting a suitable phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the methoxy group: This step involves methylation of the phenol derivative using methyl iodide and a base like sodium hydride.

    Formation of the cyano group: This can be done through a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide.

    Synthesis of the thiazolyl group: This involves the reaction of a suitable thioamide with an α-halo ketone to form the thiazole ring.

    Coupling reactions: The final step involves coupling the various intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The cyano group can be reduced to form an amine derivative.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its potential therapeutic effects and pharmacokinetic properties.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biology: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-4-(benzyloxy)-2-buten-1-ol
  • 2-benzyloxy-4,5-dimethoxybenzaldehyde

Uniqueness

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FN3O3S/c1-34-26-15-21(9-12-25(26)35-18-20-5-3-2-4-6-20)13-22(16-30)27(33)32-28-31-17-24(36-28)14-19-7-10-23(29)11-8-19/h2-13,15,17H,14,18H2,1H3,(H,31,32,33)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEKJAXDKZSTAJ-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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